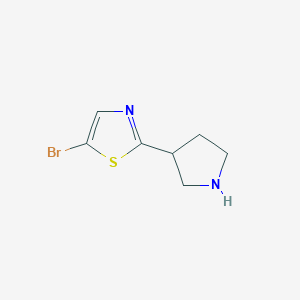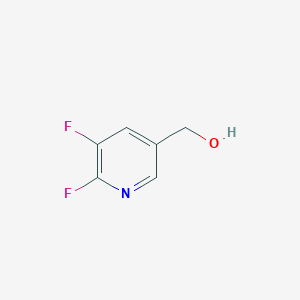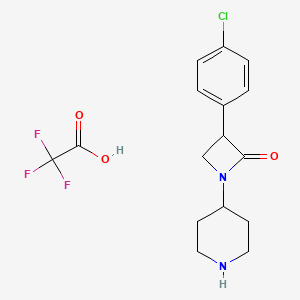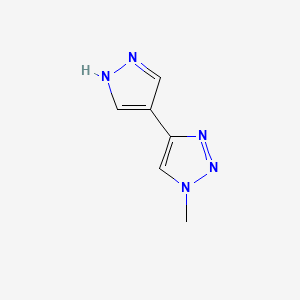
1-methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole is a heterocyclic compound that features both pyrazole and triazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with sodium azide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole and triazole derivatives.
Substitution: Formation of alkylated or halogenated derivatives.
Applications De Recherche Scientifique
1-Methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and proteins, modulating their activity and function.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its bioactive properties.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-4-boronic acid: Similar in structure but contains a boronic acid group, making it useful in Suzuki-Miyaura cross-coupling reactions.
1-Methyl-1H-pyrazole-4-yl methanamine: Contains an amine group, which can be used in the synthesis of various bioactive molecules.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Propriétés
Formule moléculaire |
C6H7N5 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
1-methyl-4-(1H-pyrazol-4-yl)triazole |
InChI |
InChI=1S/C6H7N5/c1-11-4-6(9-10-11)5-2-7-8-3-5/h2-4H,1H3,(H,7,8) |
Clé InChI |
KOTSGSIHSZLIOU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=N1)C2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


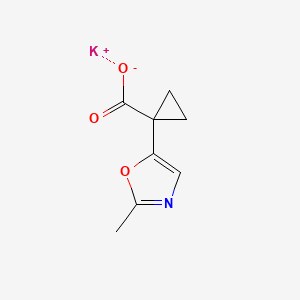
![2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13589376.png)
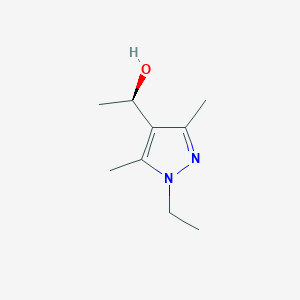
![3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13589394.png)
![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)

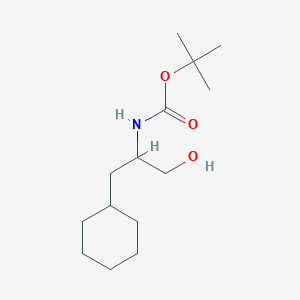
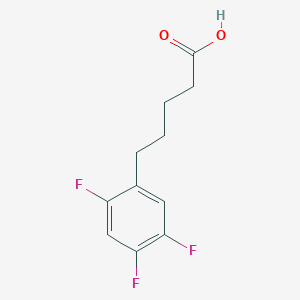

![(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)
